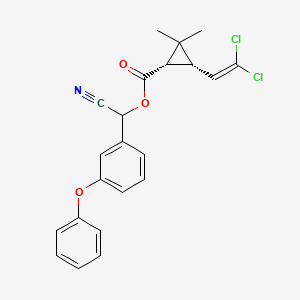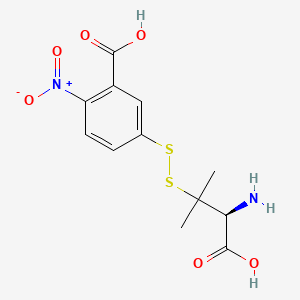
S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a disulfide bond, which links the 5-mercapto-2-nitrobenzoic acid and D-penicillamine moieties. The presence of both nitro and mercapto groups in the structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide typically involves the reaction of 5-mercapto-2-nitrobenzoic acid with D-penicillamine. The process begins with the reduction of 5,5′-dithiobis(2-nitrobenzoic acid) in a basic solution to yield 5-mercapto-2-nitrobenzoic acid . This is followed by the addition of D-penicillamine under controlled conditions to form the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide involves its interaction with molecular targets through its reactive functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Mercapto-2-nitrobenzoic Acid: Shares the mercapto and nitro groups but lacks the D-penicillamine moiety.
D-Penicillamine: Contains the penicillamine structure but lacks the 5-mercapto-2-nitrobenzoic acid component.
Uniqueness
The presence of both nitro and mercapto groups allows for diverse chemical reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H14N2O6S2 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
5-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-2-nitrobenzoic acid |
InChI |
InChI=1S/C12H14N2O6S2/c1-12(2,9(13)11(17)18)22-21-6-3-4-8(14(19)20)7(5-6)10(15)16/h3-5,9H,13H2,1-2H3,(H,15,16)(H,17,18)/t9-/m0/s1 |
InChI-Schlüssel |
XDVWMOIDPQICAE-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)([C@H](C(=O)O)N)SSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
CC(C)(C(C(=O)O)N)SSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


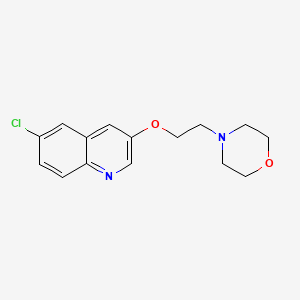
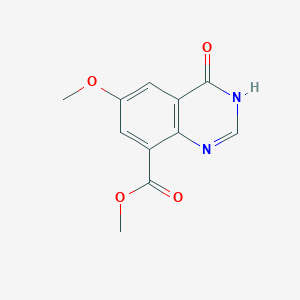
![2-[[4-[N,N-bis(trideuteriomethyl)carbamimidoyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B13862713.png)
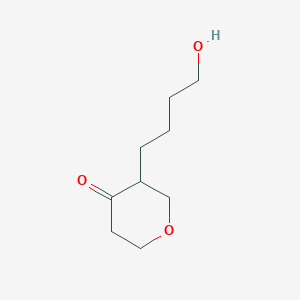
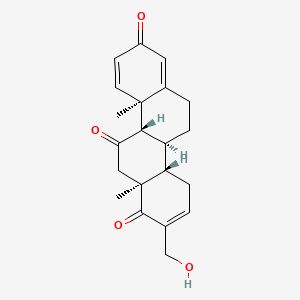
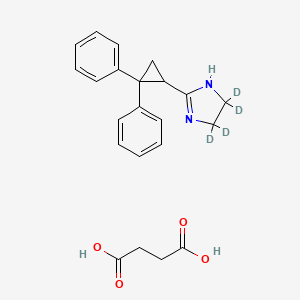

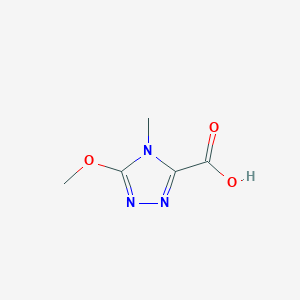

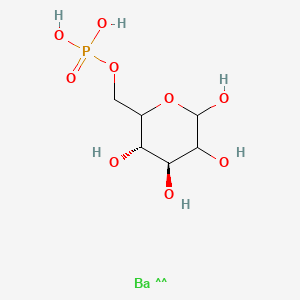
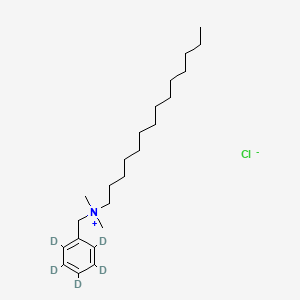
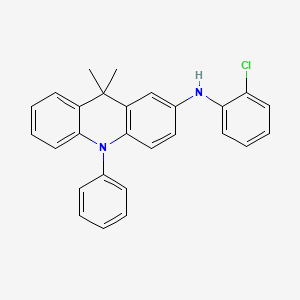
![4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole](/img/structure/B13862770.png)
